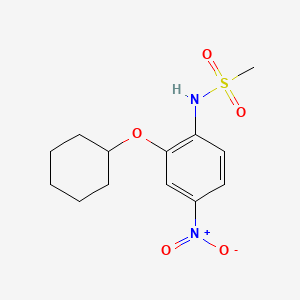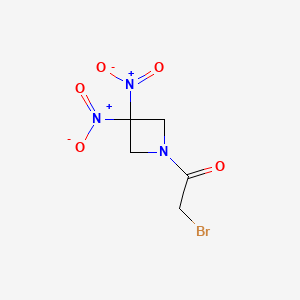
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide
Übersicht
Beschreibung
“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide”, also known as NS-398, is a bioactive small molecule . It belongs to the non-steroidal anti-inflammatory drug (NSAID) family . It exhibits anti-inflammatory, analgesic, and anti-pyretic properties .
Molecular Structure Analysis
The empirical formula of “N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is C13H18N2O5S . The molecular weight is 314.36 . The InChI string is1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 . Physical And Chemical Properties Analysis
“N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide” is a solid substance . It is pale yellow in color . It is soluble in DMSO at 20 mg/mL but insoluble in water . The storage temperature is between 10-30°C .Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Prostate Cancer
NS-398 has been studied for its effects on prostate cancer cells, particularly the C4-2b LNCaP subline. It has been observed to increase the production of COX-2 and the pro-inflammatory cytokine, macrophage migration inhibitory factor (MIF), and induce apoptosis in LNCaP cells . This suggests a potential role for NS-398 in prostate cancer therapy, especially in cases where persistent COX-2 expression is associated with the disease.
Neuroendocrine Differentiation
The compound has been shown to induce neuroendocrine differentiation in prostate cancer cells, leading to the production of both epithelial and neuronal proteins . This effect is mediated by NF-κβ transcription factor activation and could have implications for understanding the progression of prostate cancer and developing new treatment strategies.
Anti-Inflammatory Applications
As a COX-2 inhibitor, NS-398 possesses anti-inflammatory properties. It is orally active and has been found to be antipyretic, analgesic, and non-ulcerogenic in vivo . These properties make NS-398 a candidate for treating conditions where inflammation plays a key role.
Apoptosis Induction and Cell Cycle Arrest
NS-398 can induce apoptosis and cell cycle arrest in certain cell types. This action is crucial for its potential use in cancer treatment, as it can help to halt the proliferation of cancer cells and trigger their programmed cell death .
Attenuation of Lung Cancer Cell Invasiveness
Research has indicated that NS-398 can reactivate SPARC expression via promoter demethylation, which attenuates the invasiveness of lung cancer cells . This reactivation is associated with a decrease in DNA methyltransferase expression, providing insights into the anticancer actions of NSAIDs.
Enhancement of Cytotoxic T Lymphocyte Cytotoxicity
NS-398 has been studied for its effect on the cytotoxicity of cytotoxic T lymphocytes to ovarian carcinoma cells. This application is significant for immunotherapy, as enhancing the ability of T cells to target and destroy cancer cells is a promising strategy in cancer treatment .
Eigenschaften
IUPAC Name |
N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZCOWXCWUPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041084 | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
CAS RN |
123653-11-2 | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-398 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NS398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)



![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)



